3-Dimethylamino-2-phenoxy-propiophenone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-2-phenoxy-propiophenone hydrochloride typically involves the reaction of benzophenone with dimethylamine and formaldehyde in the presence of hydrochloric acid and ethanol . The mixture is heated and refluxed for about 2 hours. After cooling, the product is crystallized using acetone and methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and other standard purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-2-phenoxy-propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Dimethylamino-2-phenoxy-propiophenone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-DNA interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-2-phenoxy-propiophenone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-2-methylpropiophenone hydrochloride: Similar in structure but with a methyl group instead of a phenoxy group.
Beta-Dimethylamino-propiophenone hydrochloride: Another structurally related compound with similar chemical properties.
Uniqueness
3-Dimethylamino-2-phenoxy-propiophenone hydrochloride is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
93407-11-5 |
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Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(dimethylamino)-2-phenoxy-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18(2)13-16(20-15-11-7-4-8-12-15)17(19)14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H |
InChI Key |
LSDCKNZVICQQQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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